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(4-(5-Methylfuran-2-yl)phenyl)methanol

Cat. No.: B12994387
M. Wt: 188.22 g/mol
InChI Key: GOGWRSQHXWCRNM-UHFFFAOYSA-N
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Description

Significance of Furan (B31954) and Phenyl Moieties in Contemporary Organic Chemistry

The furan ring, a five-membered aromatic heterocycle containing an oxygen atom, is a versatile building block in organic synthesis. rsc.org Its aromatic character, though less pronounced than that of benzene (B151609), imparts a degree of stability, while the oxygen heteroatom influences its reactivity, making it susceptible to a variety of chemical transformations. rsc.org Furan and its derivatives are found in a vast array of natural products and are integral to the synthesis of pharmaceuticals, agrochemicals, and advanced materials. rsc.org The phenyl group, a simple arene, is a fundamental structural motif in organic chemistry, contributing to the rigidity and electronic properties of a molecule.

Historical Context and Evolution of Research on Phenylfuran Methanol (B129727) Derivatives

Research into furan-containing compounds has a rich history, dating back to the early days of organic chemistry. The development of synthetic methods to construct the furan ring and to functionalize it has been a continuous area of investigation. Early work often focused on the chemistry of furfural (B47365), a simple furan derivative readily available from biomass.

Over time, the focus expanded to include more complex furan-containing structures, including those bearing phenyl substituents. The development of cross-coupling reactions, such as the Suzuki and Stille couplings, revolutionized the synthesis of biaryl compounds, providing efficient routes to connect furan and phenyl rings. This has enabled the systematic exploration of the structure-property relationships within the phenylfuran class of molecules. Research into phenylfuran methanol derivatives, specifically, has been driven by the search for new compounds with interesting biological activities or material properties. While specific historical milestones for (4-(5-Methylfuran-2-yl)phenyl)methanol are not extensively documented in readily available literature, the evolution of synthetic methodologies for analogous structures has paved the way for its preparation and study.

Scope and Objectives of Academic Research on this compound

While dedicated academic publications focusing solely on this compound are not abundant in the public domain, the objectives for its study can be inferred from research on structurally related compounds. A primary objective is likely the exploration of its potential as a building block in the synthesis of more complex molecules. The presence of the hydroxyl group and the activatable C-H bonds on the furan and phenyl rings make it a versatile intermediate for creating a diverse range of derivatives.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H12O2 B12994387 (4-(5-Methylfuran-2-yl)phenyl)methanol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H12O2

Molecular Weight

188.22 g/mol

IUPAC Name

[4-(5-methylfuran-2-yl)phenyl]methanol

InChI

InChI=1S/C12H12O2/c1-9-2-7-12(14-9)11-5-3-10(8-13)4-6-11/h2-7,13H,8H2,1H3

InChI Key

GOGWRSQHXWCRNM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)C2=CC=C(C=C2)CO

Origin of Product

United States

Advanced Synthetic Methodologies for 4 5 Methylfuran 2 Yl Phenyl Methanol

Strategies for Constructing the Phenyl-Furan Linkage

The formation of the C-C bond between the phenyl and furan (B31954) rings is the cornerstone of the synthesis. Several powerful methods have been developed for such aryl-heteroaryl couplings.

Transition-metal catalysis, especially using palladium, stands as one of the most versatile and efficient tools for forming C-C bonds. The Suzuki-Miyaura coupling is a prominent example, widely used for the synthesis of biaryls and hetero-biaryls. mdpi.com This reaction typically involves the coupling of an organoboron compound (like a boronic acid) with an organohalide in the presence of a palladium catalyst and a base. mdpi.com For the synthesis of the (4-(5-Methylfuran-2-yl)phenyl)methanol backbone, this could involve reacting 5-methyl-2-furylboronic acid with a 4-(hydroxymethyl)phenyl halide or, more commonly, a precursor like 4-bromobenzaldehyde (B125591) followed by reduction.

In addition to palladium, nickel-catalyzed cross-coupling reactions have emerged as a powerful alternative, particularly for activating challenging C-F bonds. beilstein-journals.orgnih.gov This allows for orthogonal coupling strategies where different C-X bonds (e.g., C-F and C-Br) can be selectively functionalized. beilstein-journals.orgnih.gov While not directly demonstrated for the target molecule, the principles of nickel-catalyzed coupling of arylboronic acids with heteroaryl halides are well-established. nih.gov

Table 1: Examples of Transition-Metal Catalyzed Phenyl-Furan Coupling
Reaction TypeFuran SubstratePhenyl SubstrateCatalyst SystemYieldReference
Suzuki Coupling5-Bromofuran-2-carboxylate derivativeArylboronic acidsPd(PPh₃)₄ / 1,4-dioxaneGood to Excellent mdpi.com
Suzuki Coupling2-(4-Bromophenyl)benzofuran4-Methoxyphenylboronic acidPd(II) complex / K₂CO₃91% mdpi.com
Nickel-Catalyzed Coupling2-FluorobenzofuransArylboronic acidsNi(cod)₂ / PCy₃ / K₃PO₄Up to 94% beilstein-journals.org
Stille Coupling (Transition-metal-free)IodonaphthaleneTetraphenyltinLiCl / DMF92% fiu.edu

Electrophilic aromatic substitution (EAS) is a fundamental reaction for functionalizing aromatic systems. wikipedia.org Furan is an electron-rich heterocycle that undergoes EAS more readily than benzene (B151609), with a strong preference for substitution at the 2-position. pearson.com This reactivity can be harnessed to form the phenyl-furan linkage. A classic approach is the Friedel-Crafts reaction, where an electrophilic aryl species is generated and attacked by the furan ring. wikipedia.org

A related and highly relevant method is the hydroxyalkylation/alkylation (HAA) of furans with carbonyl compounds. mdpi.com In this context, 2-methylfuran (B129897) can react with an activated phenyl carbonyl compound, such as an aromatic aldehyde, under acidic catalysis. For instance, the reaction of 2-methylfuran with benzaldehyde (B42025) has been shown to produce 5,5′-(phenylmethylene)bis(2-methylfuran) with high efficiency using a Nafion resin catalyst. mdpi.com This strategy directly installs a phenyl group onto the furan ring.

Table 2: Electrophilic Aromatic Substitution for Arylfuran Synthesis
Reaction TypeFuran SubstrateAryl ElectrophileCatalyst/ConditionsProduct TypeReference
General EASFuranBr₂Dioxane2-Bromofuran pearson.com
Friedel-Crafts AcylationBenzeneAcyl ChlorideAlCl₃Acyl-benzene wikipedia.org
Hydroxyalkylation/Alkylation (HAA)2-MethylfuranBenzaldehydeNafion resin5,5′-(Phenylmethylene)bis(2-methylfuran) mdpi.com
Hydroxyalkylation/Alkylation (HAA)2-MethylfuranFurfural (B47365)Nafion-212 resinHAA Product (75% yield) mdpi.com

The Meerwein arylation is a radical-based reaction that involves the addition of an aryl diazonium salt to an electron-rich alkene, typically catalyzed by a copper salt. wikipedia.orgthermofisher.com This method has been successfully applied to the arylation of furan derivatives. researchgate.netdocumentsdelivered.com The process involves converting an aniline (B41778) derivative (e.g., 4-aminobenzaldehyde) into a diazonium salt, which then reacts in situ with 2-methylfuran. The aryl radical generated from the diazonium salt adds to the furan ring, leading to the desired arylfuran. This approach is particularly convenient for synthesizing 5-arylfuran-2-carbaldehydes, which are direct precursors to the target molecule via reduction of the aldehyde. researchgate.net The reaction's success can depend on the choice of solvent, catalyst, and the counter-ion of the diazonium salt. researchgate.net

Table 3: Meerwein Arylation for Phenyl-Furan Linkage
Aryl Precursor (Aniline)Furan SubstrateCatalystKey Intermediate FormedReference
Substituted Anilines (e.g., 16a-e)Furan-carboxaldehyde (17)Copper-catalyzed5-Arylfuran-2-carbaldehydes (18a-e) researchgate.net
p-Chlorodiazonium chlorideCoumarinCopper(II) chloride3-(p-Chlorophenyl)coumarin thermofisher.com
Aryl diazonium saltAcrylic acidCopper(I) bromideα-Bromocarboxylic acid wikipedia.org

Formation of the Methanol (B129727) Moiety

Once the phenyl-furan scaffold is constructed, or using a precursor that allows for its concurrent formation, the final step is to establish the benzylic alcohol (methanol) group.

The most direct and common method for synthesizing a primary alcohol like this compound is through the reduction of its corresponding aldehyde, 4-(5-methylfuran-2-yl)benzaldehyde. synhet.com This aldehyde is a known compound and can be prepared using methods like the Meerwein arylation or Suzuki coupling mentioned previously. The reduction of the aldehyde to the primary alcohol is a standard transformation in organic synthesis, typically achieved with high efficiency using mild reducing agents.

Common reagents for this purpose include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). chemicalbook.com NaBH₄ is often preferred due to its milder nature and compatibility with a wider range of functional groups and solvents like methanol or ethanol. LiAlH₄ is a more powerful reducing agent and is typically used in anhydrous solvents like tetrahydrofuran (B95107) (THF) or diethyl ether. chemicalbook.com

Table 4: Reduction of Carbonyls to Form Alcohols
Carbonyl PrecursorReducing AgentSolventConditionsProductReference
Ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylateLithium aluminum hydride (LiAlH₄)Tetrahydrofuran (THF)0 °C, 1.5 h(4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanol chemicalbook.com
Carboxyl groupSodium borohydride (NaBH₄)--Alcohol
5-Hydroxymethylfurfural (B1680220)Pd nanoparticles-Selective Hydrogenolysis5-Methylfurfural wikipedia.org

Grignard reactions provide a powerful method for C-C bond formation and alcohol synthesis. libretexts.org To form this compound, one could envision a strategy where a Grignard reagent, such as (4-(5-methylfuran-2-yl)phenyl)magnesium bromide, is reacted with formaldehyde (B43269) (H₂C=O). The nucleophilic Grignard reagent adds to the carbonyl carbon of formaldehyde, and subsequent aqueous workup yields the desired primary alcohol. libretexts.org

This approach requires the initial synthesis of an organohalide precursor, such as 2-(4-bromophenyl)-5-methylfuran. This precursor can be synthesized via cross-coupling reactions. The Grignard reagent is then prepared by reacting the organohalide with magnesium metal. libretexts.org This route offers a convergent synthesis where the two main fragments are brought together in the final steps.

Table 5: Grignard Reactions for Alcohol Synthesis
Grignard ReagentCarbonyl CompoundProduct Alcohol TypeExample ProductReference
R-MgXFormaldehyde (H₂C=O)Primary AlcoholCyclohexylmethanol libretexts.org
R-MgXOther Aldehydes (R'-CHO)Secondary Alcohol- libretexts.org
R-MgXKetones (R'-CO-R'')Tertiary Alcohol2-Phenyl-2-butanol libretexts.org
Phenylmagnesium bromide2-ButanoneTertiary Alcohol2-Phenyl-2-butanol libretexts.org

Convergent Synthesis Approaches for the Full Scaffold

The primary methods for this transformation are the Suzuki-Miyaura and Stille cross-coupling reactions. orgsyn.orgorganic-chemistry.orglibretexts.org These palladium-catalyzed reactions are renowned for their functional group tolerance and high yields. orgsyn.org

Suzuki-Miyaura Coupling: This approach typically involves the reaction of a furan-2-boronic acid or ester with a bromo-substituted phenylmethanol derivative. A plausible route would be the coupling of 2-bromo-5-methylfuran (B145496) with (4-(hydroxymethyl)phenyl)boronic acid. The reaction is catalyzed by a palladium complex, such as Pd(PPh₃)₄, in the presence of a base.

Stille Coupling: The Stille reaction provides an alternative convergent route, utilizing an organotin reagent. organic-chemistry.orgyoutube.com For instance, 2-(tributylstannyl)-5-methylfuran can be coupled with 4-bromobenzyl alcohol or its protected form. nih.gov While effective, a significant drawback of the Stille coupling is the toxicity of the organotin compounds and byproducts, which necessitates careful handling and purification. organic-chemistry.org Recent advancements have focused on developing methods that are catalytic in tin to mitigate this issue. organic-chemistry.org

The choice between these methods often depends on the availability of starting materials and tolerance to reaction conditions. The Suzuki coupling is generally preferred due to the lower toxicity and easier removal of boron-containing byproducts. organic-chemistry.org

Table 1: Representative Convergent Cross-Coupling Reactions

Coupling Reaction Furan Precursor Phenyl Precursor Catalyst System Base/Additive Solvent Typical Yield
Suzuki-Miyaura 2-Bromo-5-methylfuran (4-(hydroxymethyl)phenyl)boronic acid Pd(PPh₃)₄ K₂CO₃ Toluene (B28343)/H₂O 75-90%

Stereoselective Synthesis of Enantiopure this compound

The synthesis of enantiopure alcohols is of paramount importance in medicinal chemistry, as different enantiomers of a chiral molecule often exhibit distinct pharmacological activities. nih.gov Enantiopure this compound can be prepared through the asymmetric reduction of the corresponding prochiral ketone, (4-(5-methylfuran-2-yl)phenyl)methanone. This transformation can be achieved using either biocatalytic or chemocatalytic methods.

Biocatalytic Asymmetric Reduction: Enzymes, particularly alcohol dehydrogenases (ADHs) or ketoreductases (KREDs), are highly effective catalysts for the stereoselective reduction of ketones. tudelft.nlnih.govresearchgate.netresearchgate.net These enzymes operate under mild conditions (room temperature and neutral pH) in aqueous media, offering a green and highly selective route to chiral alcohols. tudelft.nlresearchgate.net Whole-cell biocatalysts, such as yeast or bacteria, are often employed as they contain the necessary enzymes and cofactor regeneration systems. nih.gov The choice of microorganism or isolated enzyme is crucial as it determines the stereochemical outcome, yielding either the (R)- or (S)-enantiomer with high enantiomeric excess (e.e.). nih.gov

Chemocatalytic Asymmetric Hydrogenation: Alternatively, transition metal-catalyzed asymmetric hydrogenation provides a powerful tool for producing enantiopure alcohols. wikipedia.org Catalysts based on ruthenium, rhodium, or iridium, complexed with chiral ligands like BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), are commonly used. wikipedia.org Transfer hydrogenation, which uses isopropanol (B130326) or formic acid as a safe and readily available hydrogen source, is another prevalent method. wikipedia.org These methods can achieve high conversions and excellent enantioselectivities for a broad range of ketone substrates.

The synthesis of the precursor ketone, (4-(5-methylfuran-2-yl)phenyl)methanone, can be accomplished via a Friedel-Crafts acylation of 2-methylfuran with 4-(chlorocarbonyl)benzoyl chloride or a related activated carboxylic acid derivative.

Table 2: Comparison of Asymmetric Reduction Methods for Prochiral Ketones

Method Catalyst Reductant Key Parameters Typical e.e.
Biocatalytic Reduction Ketoreductase (KRED) / Whole Cells Isopropanol or Glucose pH, Temperature, Cofactor regeneration >99%
Asymmetric Hydrogenation Ru-BINAP Complex H₂ gas Pressure, Temperature, Chiral Ligand 95-99%

Green Chemistry Principles in the Synthesis of the Compound

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of this compound can be made more sustainable by incorporating several green strategies.

Use of Renewable Feedstocks: The furan ring is a key structural motif that can be derived from biomass. Furfural and 5-hydroxymethylfurfural (HMF) are platform chemicals produced from the dehydration of C5 and C6 sugars found in lignocellulosic biomass, respectively. researchgate.netfrontiersin.orgrsc.orgnih.govnih.gov 2-Methylfuran, a direct precursor for the furan fragment of the target molecule, can be synthesized via the selective hydrodeoxygenation of furfural using various catalytic systems. rsc.orgresearchgate.net This bio-based route offers a renewable alternative to petroleum-derived starting materials. nih.gov

Catalytic Efficiency and Atom Economy: The use of catalytic methods, as described in the convergent and stereoselective syntheses, is a cornerstone of green chemistry. Catalytic cross-coupling and reduction reactions minimize waste by using small amounts of catalysts to generate large quantities of product. orgsyn.orglibretexts.org Furthermore, developing catalysts that are recyclable and can operate under mild conditions enhances the sustainability of the process. rsc.orgrsc.org

Solvent Selection and Reaction Conditions: Traditional organic synthesis often relies on volatile and hazardous organic solvents. Green chemistry encourages the use of safer alternatives. Biocatalytic reductions are typically performed in water, an environmentally benign solvent. tudelft.nl For other steps, the use of solvent-free conditions or greener solvents like bio-derived alcohols or ionic liquids can significantly reduce the environmental impact. frontiersin.orgnih.gov Performing reactions at ambient temperature and pressure also contributes to energy savings. tudelft.nl

By integrating renewable feedstocks, efficient catalytic systems, and environmentally friendly reaction conditions, the synthesis of this compound can be aligned with the principles of sustainable chemical manufacturing.

Mechanistic Investigations of 4 5 Methylfuran 2 Yl Phenyl Methanol Formation and Transformations

Elucidation of Reaction Pathways and Rate-Determining Steps

The most common and synthetically valuable route to (4-(5-Methylfuran-2-yl)phenyl)methanol is through a palladium-catalyzed cross-coupling reaction, specifically the Suzuki-Miyaura reaction. This reaction typically involves the coupling of a boronic acid or its ester derivative with an organohalide. For the synthesis of the target molecule, two primary pathways can be envisioned:

Pathway A: The reaction between 5-methylfuran-2-boronic acid and (4-bromophenyl)methanol.

Pathway B: The coupling of a boronic acid derivative of toluene (B28343) with a halogenated furfuryl alcohol, followed by benzylic bromination and hydrolysis, or a more direct coupling of (4-(hydroxymethyl)phenyl)boronic acid with a 2-halo-5-methylfuran.

The catalytic cycle for the Suzuki-Miyaura reaction is generally accepted to proceed through three key elementary steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org

Transmetalation: In this step, the organic group from the organoboron reagent is transferred to the palladium(II) complex. This process is typically facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species. youtube.com The exact mechanism of transmetalation has been a subject of extensive study, with evidence pointing towards the formation of pre-transmetalation intermediates containing a Pd-O-B linkage. researchgate.net

Reductive Elimination: The final step of the catalytic cycle is the reductive elimination of the two coupled organic fragments from the palladium(II) complex, which forms the desired carbon-carbon bond of the biaryl product and regenerates the palladium(0) catalyst. libretexts.org

For the formation of this compound, kinetic studies on analogous Suzuki-Miyaura couplings of furanboronic acids suggest that the oxidative addition of the aryl bromide to the palladium(0) catalyst is likely the rate-limiting step. acs.org The relative reactivity of the organohalide partner generally follows the order I > OTf > Br >> Cl. libretexts.org

Catalytic Roles in Reaction Kinetics and Selectivity

The choice of catalyst and reaction conditions plays a pivotal role in the kinetics and selectivity of the formation of this compound. Both homogeneous and heterogeneous catalytic systems have been employed for Suzuki-Miyaura couplings of furan (B31954) derivatives.

Homogeneous palladium catalysts, typically consisting of a palladium precursor and a phosphine (B1218219) ligand, are widely used for Suzuki-Miyaura reactions due to their high activity and selectivity. The nature of the ligand significantly influences the catalytic performance by modulating the electron density and steric environment of the palladium center. For the coupling of furan derivatives, bulky and electron-rich phosphine ligands, such as SPhos, have been shown to be highly effective, allowing for reactions to be performed at low catalyst loadings and at room temperature for aryl chlorides.

The general mechanism for a homogeneous palladium-catalyzed Suzuki-Miyaura reaction is depicted in the catalytic cycle below:

A generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction. libretexts.org

Heterogeneous catalysts, where the palladium is supported on a solid material such as charcoal (Pd/C) or graphitic carbon nitride, offer advantages in terms of catalyst recovery and reusability, which is particularly important for industrial applications. nih.govnih.gov Single-atom heterogeneous palladium catalysts have demonstrated high chemoselectivity and functional group tolerance, rivaling their homogeneous counterparts in Suzuki couplings. nih.gov For the synthesis of furan-containing biaryls, heterogeneous palladium catalysts can effectively promote the reaction, although they may sometimes require harsher reaction conditions compared to homogeneous systems. heia-fr.ch

The table below presents a comparison of homogeneous and heterogeneous catalysts used in Suzuki-Miyaura reactions for the synthesis of biaryl compounds.

Catalyst TypeCatalyst ExampleTypical Reaction ConditionsAdvantagesDisadvantages
HomogeneousPd(PPh₃)₄Room temperature to 80 °CHigh activity and selectivity, mild conditionsDifficult to separate from product, catalyst leaching
HomogeneousPd(OAc)₂ with SPhos ligandRoom temperature, low catalyst loadingHigh turnover numbers, good for hindered substratesLigand cost and sensitivity
HeterogeneousPd/COften higher temperatures (e.g., 100 °C)Easy to recover and reuse, robustLower activity, potential for metal leaching
HeterogeneousPd single-atom on carbon nitrideMild conditions, high stabilityHigh chemoselectivity, robust for flow chemistryHigher initial cost of preparation

The choice of solvent can significantly impact the reaction rate and selectivity of the Suzuki-Miyaura coupling. digitellinc.comnih.gov Solvents can influence the solubility of reactants and catalysts, the stability of intermediates, and the pathway of the reaction. For the coupling of furanboronic acids, aqueous solvent systems are often employed and can be more efficient than anhydrous conditions. acs.org A mixture of an organic solvent like n-butanol with water can provide a biphasic system that facilitates product separation. acs.org

The following table summarizes the effect of different solvents on the yield of a model Suzuki-Miyaura cross-coupling reaction.

SolventTypical BaseObserved Yield (%)Reference
TolueneK₂CO₃85 nih.gov
THFK₃PO₄92 nih.gov
DMFK₂CO₃78 nih.gov
n-Butanol/WaterK₃PO₄95 acs.org
Dioxane/WaterNa₂CO₃90Generic Suzuki Conditions

Identification and Characterization of Reaction Intermediates

The direct observation and characterization of intermediates in the catalytic cycle of the Suzuki-Miyaura reaction are challenging due to their transient nature. However, a combination of spectroscopic techniques and computational studies has provided insights into their structure and role. For related Suzuki-Miyaura reactions, pre-transmetalation intermediates with a Pd-O-B linkage have been detected and characterized using low-temperature rapid injection NMR spectroscopy. researchgate.net These intermediates are formed from the reaction of the palladium(II) complex with the boronic acid or boronate ester prior to the transfer of the organic group. researchgate.net

In the context of the synthesis of this compound, it is highly probable that analogous intermediates are formed. The oxidative addition intermediate, an aryl-palladium(II)-halide complex, is the first key intermediate in the cycle. Following this, the interaction with the activated boronic acid would lead to the formation of the pre-transmetalation complex, which then proceeds to the diorganopalladium(II) intermediate before reductive elimination.

Transition State Theory Applications in Reaction Analysis

Transition state theory provides a framework for understanding the kinetics and thermodynamics of chemical reactions by examining the properties of the transition state. Density Functional Theory (DFT) calculations have been extensively used to model the reaction pathways of Suzuki-Miyaura couplings and to determine the geometries and energies of the transition states for each elementary step. mdpi.com

For the formation of furan-containing biaryls, computational studies on analogous systems suggest that the transition state for the oxidative addition step is often the highest in energy, consistent with it being the rate-determining step. nih.gov The geometry of the transition state for oxidative addition can vary depending on the nature of the palladium catalyst and the aryl halide. researchgate.net These theoretical calculations can also shed light on the role of the solvent in stabilizing or destabilizing the transition states, thereby explaining the observed solvent effects on reaction rates and selectivity. digitellinc.com

Spectroscopic Elucidation and Structural Characterization of 4 5 Methylfuran 2 Yl Phenyl Methanol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it is possible to map out the carbon-hydrogen framework of a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of (4-(5-Methylfuran-2-yl)phenyl)methanol is expected to exhibit distinct signals corresponding to the different types of protons present in the molecule. Based on the analysis of structurally similar compounds, the following chemical shifts (δ) in parts per million (ppm) are anticipated. rsc.orguni-freiburg.de

The aromatic protons on the phenyl ring typically appear as doublets in the downfield region due to the deshielding effect of the aromatic ring current. The protons on the furan (B31954) ring also resonate in the aromatic region, with their specific shifts influenced by the oxygen heteroatom and the methyl substituent. The benzylic methylene (B1212753) protons (CH₂OH) are expected to produce a singlet, while the methyl protons on the furan ring will also appear as a singlet, but further upfield. The hydroxyl proton often appears as a broad singlet, and its chemical shift can be variable depending on concentration, solvent, and temperature. libretexts.org

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Predicted Chemical Shift (ppm) Multiplicity
Aromatic (Phenyl) 7.30 - 7.60 Doublet
Aromatic (Furan) 6.10 - 6.50 Multiplet
CH₂ (Benzylic) ~4.60 Singlet
OH Variable (e.g., 2.0-4.0) Broad Singlet

Note: These are predicted values based on analogous structures and may vary in experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The chemical shifts are indicative of the electronic environment of each carbon atom.

The quaternary carbons of the phenyl and furan rings are expected to appear in the downfield region of the spectrum. The carbon atoms of the phenyl ring bearing the furan and methanol (B129727) substituents will have distinct chemical shifts. The carbons of the furan ring are also well-resolved, with the carbon attached to the oxygen atom appearing at a significantly downfield position. The benzylic carbon (CH₂OH) is anticipated to resonate in the range typical for alcohols, while the methyl carbon will be found in the upfield region of the spectrum. rsc.orguni-freiburg.de

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Predicted Chemical Shift (ppm)
C (Phenyl, C-furan) ~130 - 140
C (Phenyl, C-CH₂OH) ~140 - 150
CH (Phenyl) ~125 - 130
C (Furan, C-O) ~150 - 155
C (Furan, C-CH₃) ~150 - 155
CH (Furan) ~105 - 115
CH₂ (Benzylic) ~60 - 65

Note: These are predicted values based on analogous structures and may vary in experimental conditions.

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC, NOESY)

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecular fragments, a suite of two-dimensional NMR experiments is employed. ipb.ptsdsu.edu

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings within the same spin system. For this compound, COSY would show correlations between the adjacent protons on the phenyl ring and between the coupled protons on the furan ring. ipb.ptsdsu.edu

HMQC (Heteronuclear Multiple Quantum Coherence) / HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms. This is crucial for assigning the signals of the protonated carbons in the phenyl and furan rings, as well as the benzylic methylene and methyl groups. ipb.ptsdsu.edursc.orgyoutube.com

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. HMBC is particularly powerful for connecting the different structural fragments. For instance, it would show correlations between the benzylic protons and the carbons of the phenyl ring, and between the furan protons and the carbons of the phenyl ring, confirming the linkage between these moieties. ipb.ptsdsu.edursc.orgyoutube.com

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing information about the three-dimensional structure of the molecule. NOESY can reveal through-space interactions between protons on the furan ring and the adjacent phenyl ring, helping to determine the preferred conformation of the molecule. ipb.ptrsc.org

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and Raman techniques, provides valuable information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound is expected to display characteristic absorption bands corresponding to its functional groups.

A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibration of the alcohol group, with the broadening due to hydrogen bonding. The C-H stretching vibrations of the aromatic rings (phenyl and furan) are expected to appear in the 3000-3100 cm⁻¹ region, while the C-H stretching of the methyl and methylene groups will be observed just below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic rings will give rise to several bands in the 1450-1600 cm⁻¹ region. The C-O stretching vibration of the alcohol is anticipated to be a strong band in the 1000-1200 cm⁻¹ range. The characteristic in-plane and out-of-plane bending vibrations of the substituted aromatic rings will also be present in the fingerprint region of the spectrum. chemicalpapers.com

Table 3: Predicted FT-IR Absorption Bands for this compound

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
O-H Stretch (Alcohol) 3200 - 3600 Broad, Strong
C-H Stretch (Aromatic) 3000 - 3100 Medium
C-H Stretch (Aliphatic) 2850 - 3000 Medium
C=C Stretch (Aromatic) 1450 - 1600 Medium to Strong
C-O Stretch (Alcohol) 1000 - 1200 Strong

Note: These are predicted values based on general functional group frequencies.

Raman Spectroscopy

Raman spectroscopy provides complementary information to FT-IR. Non-polar bonds and symmetric vibrations often give rise to strong Raman signals.

The Raman spectrum of this compound is expected to show strong bands for the C=C stretching vibrations of the phenyl and furan rings. The symmetric C-H stretching of the aromatic rings and the methyl group should also be prominent. The C-O stretching vibration, while strong in the IR, may be weaker in the Raman spectrum. The skeletal vibrations of the furan and phenyl rings will also be observable. chemicalpapers.comchemicalpapers.com

Table 4: Predicted Raman Shifts for this compound

Vibrational Mode Predicted Raman Shift (cm⁻¹) Intensity
C=C Stretch (Aromatic) 1580 - 1620 Strong
Ring Breathing (Phenyl) ~1000 Strong
C-H Stretch (Aromatic) 3050 - 3100 Strong

Note: These are predicted values based on general functional group frequencies.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a crucial technique for studying the electronic transitions within a molecule. For aromatic compounds like this compound, UV-Vis spectroscopy provides insights into the extent of conjugation between the phenyl and furan rings. The chromophore system in this molecule, consisting of the 5-methylfuran ring conjugated with the phenyl ring, is expected to exhibit characteristic absorption bands.

The electronic absorption spectra of molecules containing conjugated phenyl and furan rings are well-documented. For instance, 2-phenylfuran, a related chromophore, displays an intense absorption maximum (λmax) around 280 nm, which is attributed to the π→π* electronic transitions within the conjugated system. nih.gov The presence of a methyl group on the furan ring, as in the target compound, can lead to a bathochromic (red) shift in the absorption spectrum. nih.gov This is due to the electron-donating nature of the methyl group, which extends the conjugation.

The introduction of substituents on the phenyl or furan rings can further modify the absorption characteristics. Electron-releasing groups tend to cause a shift to longer wavelengths (bathochromic shift), while electron-withdrawing groups can lead to a shift to shorter wavelengths (hypsochromic shift). nih.gov The solvent environment can also influence the position and intensity of the absorption bands.

A hypothetical UV-Vis absorption data table for this compound in a common organic solvent like methanol is presented below, based on the expected behavior of similar furan-phenyl derivatives.

Solventλmax (nm)Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹)Transition
Methanol~285-295~15,000-25,000π→π*

This table is illustrative and based on data for analogous compounds. nih.govnih.gov

X-ray Diffraction (XRD) Crystallography

Single crystal X-ray diffraction (SCXRD) analysis of a suitable crystal of this compound would provide unambiguous proof of its chemical structure. While specific crystallographic data for the title compound is not available in the reviewed literature, analysis of closely related furan-phenyl structures allows for an informed prediction of its structural characteristics.

For example, studies on various 2,5-disubstituted furan-phenyl compounds reveal key structural features. researchgate.netnih.gov The dihedral angle between the furan and phenyl rings is a critical parameter, indicating the degree of planarity and conjugation. In many furan-phenyl systems, there is a notable twist between the two rings due to steric hindrance, which can affect the electronic properties of the molecule. researchgate.net In the solid state, the molecular packing is often stabilized by intermolecular interactions such as hydrogen bonding (involving the hydroxyl group of the methanol moiety) and π–π stacking between the aromatic rings. researchgate.net

A representative table of crystallographic data for an analogue, (4-fluorophenyl)(5-(hydroxymethyl)furan-2-yl)methanol, is shown below to illustrate the type of information obtained from an SCXRD experiment. nih.gov

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)5.807(2)
b (Å)11.485(3)
c (Å)14.856(3)
β (°)98.61(2)
Volume (ų)979.8(4)
Z4

Data for analogue (4-fluorophenyl)(5-(hydroxymethyl)furan-2-yl)methanol. nih.gov

Powder X-ray diffraction (PXRD) is a powerful technique used to analyze crystalline solids. It is particularly useful for phase identification, determining sample purity, and characterizing the crystalline state of a bulk sample. nih.govnih.gov A PXRD pattern is a fingerprint of a specific crystalline solid.

The analysis of a powdered sample of this compound would yield a diffractogram with a series of peaks at specific diffraction angles (2θ). The position and intensity of these peaks are characteristic of the compound's crystal lattice. researchgate.netresearchgate.net This technique is essential in materials science and the pharmaceutical industry for quality control and the study of polymorphism, where a compound can exist in multiple crystalline forms. nih.govmdpi.com

An illustrative PXRD data table is provided below, showing what typical data from such an analysis would look like.

Diffraction Angle (2θ)d-spacing (Å)Relative Intensity (%)
10.58.4245
15.25.82100
18.84.7270
21.14.2185
25.63.4860
28.93.0955

This table is a hypothetical representation of PXRD data for a crystalline organic compound.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the precise determination of the molecular mass of a compound, which in turn allows for the unambiguous confirmation of its elemental composition. nih.gov Unlike low-resolution mass spectrometry, HRMS instruments can measure mass-to-charge ratios (m/z) to a very high degree of accuracy (typically within 5 parts per million, ppm). researchgate.net

For this compound, the molecular formula is C₁₂H₁₂O₂. The theoretical monoisotopic mass can be calculated by summing the masses of the most abundant isotopes of each element (¹²C, ¹H, ¹⁶O). researchgate.net By comparing the experimentally measured exact mass with the calculated theoretical mass, the molecular formula can be confidently confirmed. HRMS is also capable of identifying different ionic species, such as protonated molecules [M+H]⁺ or sodium adducts [M+Na]⁺. rsc.org

The table below presents the calculated exact masses for the neutral molecule and its common adducts.

SpeciesMolecular FormulaCalculated m/z
[M]C₁₂H₁₂O₂188.08373
[M+H]⁺C₁₂H₁₃O₂⁺189.09101
[M+Na]⁺C₁₂H₁₂O₂Na⁺211.07300

Calculated using standard atomic masses. researchgate.netepfl.ch

An experimental HRMS analysis would be expected to yield a measured m/z value that matches one of these calculated values with very low error, thus confirming the molecular formula of this compound.

Computational Chemistry and Quantum Chemical Studies of 4 5 Methylfuran 2 Yl Phenyl Methanol

Electronic Structure Calculations

Electronic structure calculations are fundamental to understanding the behavior of a molecule. These methods solve the Schrödinger equation (or a simplified form of it) to determine the distribution of electrons and the corresponding energy levels within the molecule.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost, making it well-suited for studying medium-sized organic molecules like (4-(5-Methylfuran-2-yl)phenyl)methanol. researchgate.netnih.gov DFT methods calculate the electronic energy of a molecule based on its electron density rather than the complex many-electron wavefunction. nih.gov

A popular and widely used functional for such calculations is B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. This hybrid functional often yields reliable results for the geometries and electronic properties of organic compounds. researchgate.netacadpubl.eu

The choice of a basis set is equally critical. A basis set is a set of mathematical functions used to construct the molecular orbitals. For molecules containing carbon, hydrogen, and oxygen, Pople-style basis sets are commonly employed. A typical choice is the 6-31G(d,p) basis set, which provides a good compromise between accuracy and computational demand. acadpubl.eumalayajournal.org For more precise calculations, larger basis sets like 6-311++G(d,p) may be used, which include diffuse functions (++) to better describe lone pairs and anions, and additional polarization functions. researchgate.net The selection of an appropriate DFT functional and basis set is crucial for obtaining meaningful and accurate predictions of molecular properties. elsevierpure.com

Beyond DFT, other quantum mechanical methods are available for electronic structure calculations. These are broadly categorized as ab initio and semi-empirical methods.

Ab initio methods compute solutions to the Schrödinger equation from first principles, without using experimental data for parametrization. libretexts.org Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (e.g., MP2), and Coupled Cluster (CC) theory offer a systematic path to improving accuracy. nih.govnih.gov While highly accurate, these methods are computationally intensive and are often limited to smaller molecules. libretexts.org Their application to this compound would provide benchmark data for comparison with more cost-effective methods like DFT.

Semi-empirical methods , such as AM1, PM3, and MNDO, simplify the calculations by replacing many of the complex integrals with parameters derived from experimental data or higher-level computations. acs.orgscribd.comscispace.com This makes them significantly faster than ab initio or DFT methods, allowing for the study of very large molecular systems. libretexts.orgscispace.com However, their accuracy is dependent on the quality of the parametrization for the specific class of molecules being studied. scribd.com For a molecule like this compound, semi-empirical methods could be used for initial conformational searches or for modeling its behavior in large systems, though the results would be less precise than those from DFT or ab initio calculations. acs.org

Molecular Geometry Optimization and Conformer Analysis

Molecular geometry optimization is a computational process used to find the three-dimensional arrangement of atoms that corresponds to the lowest energy (the most stable conformation) of a molecule. elsevierpure.com For this compound, this involves determining the optimal bond lengths, bond angles, and dihedral angles.

A key aspect of this molecule's structure is the rotational freedom around the single bonds connecting the furan (B31954) ring, the phenyl ring, and the methanol (B129727) group. This rotation can lead to different conformers (rotational isomers). Conformer analysis involves calculating the energy of the molecule as a function of the dihedral angles between the rings. Studies on similar furan-benzene systems have shown that the planar or near-planar conformations are often the most stable due to favorable π-conjugation, though steric hindrance can favor twisted geometries. researchgate.netnih.gov DFT calculations, typically at the B3LYP/6-31G(d,p) level, are well-suited for mapping the potential energy surface and identifying the global minimum energy structure as well as the energy barriers to rotation between different conformers. elsevierpure.com

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gaps)

Frontier Molecular Orbital (FMO) theory is a powerful tool for understanding chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. wikipedia.orgpku.edu.cn

The HOMO is the orbital that acts as an electron donor. malayajournal.org

The LUMO is the orbital that acts as an electron acceptor. malayajournal.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap , is a critical parameter. A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. malayajournal.org Conversely, a small energy gap indicates that the molecule is more reactive. nih.gov

For this compound, the HOMO is expected to be localized primarily on the electron-rich furan and phenyl rings, while the LUMO would also be distributed across the aromatic system. researchgate.netresearchgate.net The energy gap provides insight into the molecule's stability and its tendency to undergo electronic transitions. malayajournal.org

Table 1: Illustrative Frontier Molecular Orbital Energies for a Furan Derivative (Data based on a similar compound, 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole, calculated at the B3LYP/6-31G(d,p) level) malayajournal.org

OrbitalEnergy (eV)
HOMO-5.2822
LUMO-1.2715
Energy Gap (ΔE) 4.0106

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a visual representation of the charge distribution within a molecule. researchgate.net It maps the electrostatic potential onto the electron density surface, allowing for the identification of electron-rich and electron-poor regions. nih.gov This is crucial for predicting how a molecule will interact with other species, particularly in electrophilic and nucleophilic reactions. researchgate.netrsc.org

The MEP surface is color-coded to indicate potential values:

Red: Regions of most negative electrostatic potential, indicating electron-rich areas. These are susceptible to electrophilic attack. malayajournal.org

Blue: Regions of most positive electrostatic potential, indicating electron-poor areas. These are susceptible to nucleophilic attack.

Green/Yellow: Regions of intermediate or near-zero potential.

For this compound, the MEP analysis would likely show negative potential (red/yellow) around the oxygen atoms of the furan ring and the methanol group due to their high electronegativity and lone pairs of electrons. nih.govresearchgate.net These sites would be the primary targets for electrophiles. The hydrogen atom of the hydroxyl group would exhibit a positive potential (blue/green), making it a potential site for hydrogen bonding or interaction with nucleophiles. malayajournal.org

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a theoretical method that examines the delocalization of electron density between orbitals within a molecule. acadpubl.eu It provides a detailed picture of bonding, lone pairs, and the stabilizing effects of charge transfer (hyperconjugation) between filled "donor" orbitals and empty "acceptor" orbitals. elsevierpure.com

The key output of NBO analysis is the second-order perturbation energy, E(2), which quantifies the stabilization energy resulting from a specific donor-acceptor interaction. acadpubl.eu A larger E(2) value indicates a stronger interaction and greater stabilization.

In this compound, significant NBO interactions would be expected to involve:

Delocalization of the lone pairs (n) of the furan and methanol oxygen atoms into the antibonding π* orbitals of the adjacent aromatic rings.

These intramolecular charge transfers are crucial for stabilizing the molecule's structure. acadpubl.eu

Table 2: Representative NBO Donor-Acceptor Interactions in Furan-Containing Systems (Illustrative interactions based on studies of furan derivatives) acadpubl.eu

Donor NBOAcceptor NBOE(2) (kcal/mol)Interaction Type
n(O_furan)π(C=C)_furan~20-25Lone Pair → Antibonding π
π(C=C)_furanπ(C=C)_phenyl~5-15π → π* Conjugation
n(O_methanol)σ*(C-H)_phenyl~1-3Lone Pair → Antibonding σ

Analysis of Non-Covalent Interactions (e.g., QTAIM, Multiwfn, NCI)

Non-covalent interactions (NCIs) are crucial in determining the molecular conformation, crystal packing, and interactions with other molecules. Computational methods such as the Quantum Theory of Atoms in Molecules (QTAIM), Non-Covalent Interaction (NCI) analysis, and Hirshfeld surface analysis are used to visualize and quantify these weak forces.

Hirshfeld Surface Analysis: This method is effective for analyzing intermolecular contacts in crystal structures. By mapping properties like the normalized contact distance (dnorm) onto the molecular surface, regions of significant intermolecular contact can be identified. nih.goviucr.orgresearchgate.netmatec-conferences.orgiucr.org For furan-containing compounds, Hirshfeld analysis consistently shows that H···H, C···H/H···C, and O···H/H···O contacts are the most significant contributors to crystal packing. nih.govnih.gov In the crystal structure of a related compound, 4-methyl-N-[2-(5-methylfuran-2-yl)phenyl]-N-[(5-phenylfuran-2-yl)methyl]benzenesulfonamide, H···H contacts accounted for 53.2% of the total interactions, followed by C···H/H···C (28.9%) and O···H/H···O (13.8%) nih.gov. For this compound, similar interactions would be expected, with the hydroxyl group likely participating in strong O···H hydrogen bonds, while the phenyl and furan rings would contribute to C···H and potential π-π stacking interactions. nih.gov

Quantum Theory of Atoms in Molecules (QTAIM): QTAIM analysis examines the topology of the electron density to characterize chemical bonds and non-covalent interactions. researchgate.netmdpi.com Studies on furan clusters have used QTAIM to identify various types of non-covalent interactions, including CH···C and CH···O hydrogen bonds, with the latter being among the strongest. researchgate.netnih.gov The analysis of bond critical points (BCPs) provides quantitative data on the strength of these interactions. For this compound, QTAIM could be used to characterize intramolecular hydrogen bonding between the methanol group and the furan oxygen, as well as intermolecular interactions that dictate its solid-state structure.

Reduced Density Gradient (RDG) Analysis: This technique, often used in conjunction with NCI plots, visualizes weak interactions in real space. It plots the RDG against the electron density, revealing areas corresponding to hydrogen bonds, van der Waals forces, and steric repulsion. mdpi.comresearchgate.net For the target molecule, RDG analysis would likely show strong hydrogen bonding involving the -CH₂OH group and weaker van der Waals interactions across the aromatic rings. mdpi.comnih.gov

Table 1: Typical Contributions of Intermolecular Contacts in Furan-Phenyl Systems from Hirshfeld Surface Analysis.
Interaction TypePercentage Contribution Range (%)Description
H···H37 - 54%Represents the most abundant contacts, indicating the importance of van der Waals forces in crystal packing. nih.goviucr.orgnih.gov
C···H / H···C15 - 29%Indicates C-H···π interactions and other contacts between carbon and hydrogen atoms. nih.govnih.gov
O···H / H···O11 - 24%Highlights the presence of conventional and unconventional hydrogen bonds involving oxygen atoms. nih.govnih.gov
C···C< 6%Suggests the presence of π-π stacking interactions between aromatic rings. nih.gov

Prediction and Correlation of Spectroscopic Properties with Experimental Data

Computational quantum chemistry is a powerful tool for predicting spectroscopic properties, which can aid in the structural elucidation of newly synthesized compounds. Methods like Density Functional Theory (DFT) are widely used to calculate vibrational (IR, Raman) and nuclear magnetic resonance (NMR) spectra, while Time-Dependent DFT (TD-DFT) is used for electronic (UV-Vis) spectra. globalresearchonline.netnih.gov

Vibrational Spectroscopy (IR): DFT calculations, often using the B3LYP functional, can predict the vibrational frequencies of molecules with a high degree of accuracy. globalresearchonline.netresearchgate.net Theoretical studies on furan and its simple derivatives, like 2-methylfuran (B129897), show a good correlation between calculated and experimental IR spectra. globalresearchonline.net For this compound, DFT would predict characteristic frequencies for the O-H stretch of the alcohol, C-H stretches of the aromatic rings and methyl group, and various C-O and C=C stretching and bending modes of the furan and phenyl rings.

NMR Spectroscopy (¹H and ¹³C): The Gauge-Invariant Atomic Orbital (GIAO) method, typically used with DFT, is one of the most common approaches for calculating NMR chemical shifts. globalresearchonline.netnih.gov Studies on furan derivatives have demonstrated that calculated shielding constants are sensitive to substituent effects and correlate well with experimental data. globalresearchonline.netresearchgate.net For the target molecule, calculations would predict distinct signals for the protons and carbons of the furan ring, the substituted phenyl ring, the methyl group, and the methanol moiety, aiding in the assignment of experimental spectra.

Electronic Spectroscopy (UV-Vis): TD-DFT calculations can predict the electronic absorption spectra, including excitation energies and oscillator strengths, which correspond to the λmax values observed experimentally. globalresearchonline.netacs.org The electronic spectrum of furan is characterized by a strong π→π* transition. acs.orgnih.gov The extended conjugation in this compound, involving both the furan and phenyl rings, would be expected to shift this absorption to a longer wavelength (a bathochromic shift) compared to unsubstituted furan.

Table 2: Comparison of Experimental and Calculated ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for 2-Methylfuran (a representative fragment).
AtomExperimental δ (ppm)Calculated δ (ppm) (DFT/B3LYP)
H36.236.28
H45.825.90
H57.127.20
C2151.7152.5
C3109.9110.6
C4105.8106.3
C5140.7141.2
CH₃13.413.9
Note: Data is generalized from typical results for furan derivatives to illustrate the correlation. globalresearchonline.netresearchgate.net

Reaction Mechanism Modeling and Energy Barrier Calculations

Computational modeling is instrumental in elucidating reaction mechanisms, identifying transient intermediates, and calculating the energy barriers that control reaction rates. For a molecule like this compound, this can apply to both its synthesis and its subsequent reactivity.

Synthesis via Suzuki-Miyaura Coupling: A common route to synthesize biaryl compounds like the phenyl-furan scaffold is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. nih.gov DFT calculations are frequently used to model the catalytic cycle of this reaction, which involves three main steps: oxidative addition, transmetalation, and reductive elimination. researchgate.netnih.gov Computational studies have been crucial in understanding the role of the base, which facilitates the transmetalation step—often the rate-determining step—by forming a more reactive boronate anion. researchgate.netnih.gov Modeling the reaction between a furan boronic acid and a bromo-phenylmethanol derivative would allow for the calculation of the Gibbs free energy profile, identifying the transition states and the activation energy for each step.

Reactivity of the Furan Ring: The furan moiety can participate in various reactions, including cycloadditions (like Diels-Alder) and reactions with radicals. chemrxiv.orgpku.edu.cn Computational studies have calculated the activation barriers for these processes. For instance, the [4+2] cycloaddition of furan has a computed barrier of around 32 kcal/mol. chemrxiv.org The reaction of furan derivatives with hydroxyl radicals has also been modeled, showing that OH-addition to the C2 and C5 positions of the furan ring and H-abstraction from alkyl substituents are the main reaction channels, with calculated energy barriers determining the dominant pathway at different temperatures. researchgate.netnih.govresearchgate.net Such models could predict the atmospheric degradation or metabolic pathways of this compound.

Table 3: Calculated Activation Gibbs Free Energies (ΔG‡) for Key Steps in Modeled Reactions of Furan Derivatives.
Reaction TypeElementary StepCalculated ΔG‡ (kcal/mol)Computational Method
Suzuki-Miyaura CouplingTransmetalation (Rate-determining)14 - 30DFT (e.g., M06-L, B3LYP) researchgate.netnih.gov
[4+2] CycloadditionDiels-Alder reaction of Furan~32DLPNO-CCSD(T)//B3LYP chemrxiv.org
Stepwise [8+2] CycloadditionC-C Bond Formation (Rate-determining)29 - 33SMD/(U)B3LYP-D3 pku.edu.cn
Reaction with OH RadicalOH addition to Furan Ring (C5)-1.2CCSDT/CBS//M06-2x nih.gov
Reaction with OH RadicalH-abstraction from Methyl Group1.1CCSDT/CBS//M06-2x nih.gov

Chemical Reactivity and Derivatization of 4 5 Methylfuran 2 Yl Phenyl Methanol

Reactions Involving the Methanol (B129727) Hydroxyl Group

The benzylic alcohol functionality is a key site for chemical modification, readily undergoing oxidation, esterification, etherification, and nucleophilic substitution reactions.

Oxidation to Aldehydes or Carboxylic Acids

The primary alcohol of (4-(5-Methylfuran-2-yl)phenyl)methanol can be selectively oxidized to either the corresponding aldehyde, 4-(5-methylfuran-2-yl)benzaldehyde, or further to the carboxylic acid, 4-(5-methylfuran-2-yl)benzoic acid. The outcome of the reaction is highly dependent on the choice of the oxidizing agent and the reaction conditions. For a related compound, [5-(4-Amino-phenyl)-furan-2-yl]-methanol, oxidation to the corresponding aldehydes or carboxylic acids is a known transformation.

Mild oxidizing agents are typically employed for the selective conversion to the aldehyde, preventing over-oxidation. Stronger oxidizing agents, often in conjunction with more forcing conditions, will yield the carboxylic acid.

Table 1: Oxidation Reactions of this compound

Product Reagent(s) Typical Conditions
4-(5-Methylfuran-2-yl)benzaldehyde Pyridinium (B92312) chlorochromate (PCC), Manganese dioxide (MnO₂) Dichloromethane (DCM), Room temperature

Esterification and Etherification Reactions

The hydroxyl group readily participates in esterification reactions with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) to form the corresponding esters. This transformation is typically catalyzed by an acid, a process known as Fischer esterification, or can be accomplished under basic conditions using a more reactive acylating agent. masterorganicchemistry.com

Etherification, the formation of an ether linkage, can be achieved by reacting the alcohol with an alkyl halide under basic conditions (Williamson ether synthesis) or via acid-catalyzed condensation with another alcohol. An analogous compound, 5-methylfurfuryl alcohol, is known to form 5-methylfurfuryl ethyl ether in barrel-aged wines. wikipedia.org

Table 2: Esterification and Etherification of this compound

Reaction Type Reagent(s) Catalyst/Conditions Product Class
Esterification Carboxylic Acid (R-COOH) Acid (e.g., H₂SO₄), Heat Ester
Esterification Acyl Halide (R-COCl) Base (e.g., Pyridine) Ester
Etherification Alkyl Halide (R-X) Base (e.g., NaH) Ether

Nucleophilic Substitution at the Benzylic Carbon

The benzylic carbon atom in this compound can undergo nucleophilic substitution. Due to the stability of the potential benzylic carbocation intermediate, which is further stabilized by the adjacent phenyl ring, SN1-type mechanisms are often favored. However, for the reaction to proceed, the hydroxyl group must first be converted into a better leaving group. This is commonly achieved by protonation under acidic conditions or by conversion to a sulfonate ester (e.g., tosylate or mesylate).

Once activated, the benzylic position can be attacked by a wide range of nucleophiles. For instance, other benzylic alcohols have been shown to react with various nucleophiles, including amides and dicarbonyl compounds, in the presence of a suitable catalyst. nih.gov

Reactions of the Furan (B31954) Ring

The furan moiety is an electron-rich aromatic system, making it susceptible to electrophilic attack and, under specific conditions, reactions involving nucleophiles.

Electrophilic Aromatic Substitution on the Furan Moiety

The furan ring is significantly more reactive than benzene (B151609) towards electrophiles. iust.ac.ir Electrophilic attack preferentially occurs at the α-positions (C2 and C5) due to superior stabilization of the cationic intermediate. In this compound, both α-positions are substituted. The methyl group at C5 is an activating group, while the phenylmethanol group at C2 is generally deactivating towards electrophilic substitution on the furan ring. Therefore, incoming electrophiles will be directed to the β-positions (C3 and C4).

Common electrophilic aromatic substitution reactions include halogenation, nitration, sulfonation, and Friedel-Crafts acylation and alkylation. masterorganicchemistry.com Due to the high reactivity and acid-sensitivity of the furan ring, harsh conditions, such as those using concentrated sulfuric acid or aluminum chloride, can lead to polymerization or ring-opening. iust.ac.ir Milder conditions are therefore preferred for these transformations.

Table 3: Potential Electrophilic Aromatic Substitution Sites

Position Substituent Electronic Effect Predicted Reactivity
C2 -(p-C₆H₄CH₂OH) Deactivating (Inductive) -
C3 -H Available for substitution Activated by C5-Methyl
C4 -H Available for substitution Less activated

Nucleophilic Addition and Substitution Reactions on the Furan Ring

Simple furan rings are generally resistant to nucleophilic attack due to their high electron density. iust.ac.ir However, nucleophilic reactions can occur under certain circumstances. The presence of strong electron-withdrawing groups on the ring can activate it towards nucleophilic aromatic substitution. youtube.com

More commonly, the furan ring can undergo reactions that involve initial attack by an electrophile (such as a proton), followed by nucleophilic addition, often leading to ring-opened products. For example, treatment of furan derivatives with acid in the presence of a nucleophile like an alcohol or water can lead to the formation of 2,5-dihydrofuran (B41785) derivatives or open-chain 1,4-dicarbonyl compounds. iust.ac.ir A study on related 2-hydroxyaryl(5-methylfur-2-yl)alkanes demonstrated that treatment with ethanolic HCl resulted in a rearrangement involving furan ring opening followed by recyclization to form benzofuran (B130515) derivatives. mdpi.com This highlights a potential pathway for nucleophile-involved transformations of the furan ring under acidic conditions.

Cycloaddition Reactions (e.g., Diels-Alder)

The furan ring in this compound can act as a diene in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. Furans are aromatic heterocycles, and their participation in Diels-Alder reactions temporarily disrupts this aromaticity, often leading to reversible reactions and a mixture of endo and exo products. researchgate.netrsc.orgucm.es The reactivity of the furan ring is sensitive to the electronic nature of its substituents. researchgate.netrsc.org

In the case of this compound, the furan ring is substituted at the 2-position with a phenylmethanol group and at the 5-position with a methyl group. The methyl group is an electron-donating group, which generally increases the reactivity of the furan diene in a normal-electron-demand Diels-Alder reaction. masterorganicchemistry.com Conversely, the electron-withdrawing or -donating nature of the substituted phenyl ring can also influence the reactivity. researchgate.netrsc.org

The reaction of 2-methylfuran (B129897) with various dienophiles, such as maleimides, has been studied. nih.govresearchgate.net These reactions can proceed under thermal conditions, and the product distribution (endo vs. exo) can be influenced by temperature. nih.gov For instance, with N-substituted maleimides, the formation of the exo-adduct is often favored thermodynamically. nih.gov Lewis acid catalysis can also be employed to promote these cycloadditions. clockss.org

While no specific studies on the Diels-Alder reactions of this compound have been found, it is expected to react with electron-deficient dienophiles to form oxabicycloheptene derivatives. The general scheme for such a reaction is depicted below. The regioselectivity of the cycloaddition would be influenced by the substitution pattern of the dienophile.

Table 1: Expected Diels-Alder Reaction of this compound

ReactantDienophileExpected ProductConditions
This compoundMaleimideOxabicycloheptene derivativeThermal or Lewis acid catalysis
This compoundDimethyl acetylenedicarboxylateOxabicycloheptadiene derivativeThermal conditions

Ring Opening Reactions and Furan Dearomatization

The furan ring, particularly in the presence of acid, is susceptible to ring-opening reactions. mdpi.com For 5-methylfuran derivatives, acid-catalyzed hydrolysis can lead to the formation of 1,4-dicarbonyl compounds through a retro-Paal-Knorr type reaction. nih.gov This process involves the protonation of the furan oxygen followed by the addition of water and subsequent ring cleavage. The presence of the methyl group at the 5-position can stabilize a potential carbocation intermediate during this process. nih.gov

The ring-opening of the furan moiety in this compound under acidic conditions would be expected to yield a substituted 1,4-dione. This reaction effectively dearomatizes the furan ring and provides a linear product with two carbonyl functionalities, which can be a versatile intermediate for further synthetic transformations. mdpi.comnih.gov

Furthermore, oxidative dearomatization of furan rings can be achieved using various oxidizing agents. researchgate.net This process can lead to the formation of highly functionalized intermediates that can undergo subsequent cyclizations or rearrangements. For example, the oxidation of some furan derivatives can lead to the formation of butenolides or other complex heterocyclic systems.

Reactions of the Phenyl Ring

Electrophilic Aromatic Substitution on the Phenyl Moiety

The phenyl ring of this compound is susceptible to electrophilic aromatic substitution (EAS) reactions. fiveable.meuci.edumasterorganicchemistry.com The substituent already present on the ring, the (5-methylfuran-2-yl)methanol group, will direct the position of incoming electrophiles. This substituent is an ortho, para-director due to the electron-donating nature of the furan ring and the alkyl character of the methanol-bearing carbon, which can stabilize the intermediate arenium ion through resonance and inductive effects. libretexts.org

Common electrophilic aromatic substitution reactions that could be performed on the phenyl ring include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com The choice of reagents and reaction conditions would be crucial to achieve selective substitution on the phenyl ring without affecting the furan ring or the benzylic alcohol. For instance, strong acidic conditions required for some EAS reactions might lead to the undesirable ring-opening of the furan.

Table 2: Potential Electrophilic Aromatic Substitution Reactions

ReactionReagentsExpected Major Products
NitrationHNO₃, H₂SO₄ (mild conditions)2-Nitro-4-(5-methylfuran-2-yl)phenyl)methanol and 3-nitro-4-(5-methylfuran-2-yl)phenyl)methanol
BrominationBr₂, FeBr₃(2-Bromo-4-(5-methylfuran-2-yl)phenyl)methanol and (3-bromo-4-(5-methylfuran-2-yl)phenyl)methanol
Friedel-Crafts AcylationAcyl chloride, AlCl₃ (mild conditions)(2-Acyl-4-(5-methylfuran-2-yl)phenyl)methanol and (3-acyl-4-(5-methylfuran-2-yl)phenyl)methanol

Functionalization of Existing Substituents on the Phenyl Ring

The primary benzylic hydroxyl group is a key site for functionalization. It can undergo a variety of reactions typical of alcohols. For instance, it can be oxidized to the corresponding aldehyde or carboxylic acid using appropriate oxidizing agents. Mild oxidation with reagents like pyridinium chlorochromate (PCC) would likely yield (4-(5-methylfuran-2-yl)phenyl)carbaldehyde, while stronger oxidants such as potassium permanganate (B83412) or chromic acid would lead to 4-(5-methylfuran-2-yl)benzoic acid.

The hydroxyl group can also be converted into a better leaving group, such as a tosylate or a halide, to facilitate nucleophilic substitution reactions. This would allow for the introduction of a wide range of other functional groups at the benzylic position. Furthermore, esterification or etherification of the alcohol are also straightforward transformations.

Synthesis of Novel Derivatives and Analogs with Modified Substructures

The diverse reactivity of this compound allows for the synthesis of a multitude of novel derivatives and analogs with modified substructures. By combining the reactions discussed in the previous sections, a library of new compounds can be generated.

For example, Suzuki or other palladium-catalyzed cross-coupling reactions could be employed if the phenyl ring is first halogenated. This would enable the introduction of various aryl, heteroaryl, or alkyl groups. nih.gov Similarly, the furan ring can be modified. For instance, hydrogenation of the furan ring would yield the corresponding tetrahydrofuran (B95107) derivative.

The synthesis of analogs could also involve modifications of the 5-methyl group on the furan ring or the introduction of substituents at the 3- or 4-position of the furan ring, although this would likely require starting from a different precursor.

Table 3: Examples of Potential Novel Derivatives

Starting MaterialReaction TypeReagentsPotential Product
This compoundOxidationPCC(4-(5-Methylfuran-2-yl)phenyl)carbaldehyde
(2-Bromo-4-(5-methylfuran-2-yl)phenyl)methanolSuzuki CouplingArylboronic acid, Pd catalyst, base(2-Aryl-4-(5-methylfuran-2-yl)phenyl)methanol
This compoundEsterificationAcetic anhydride, pyridine(4-(5-Methylfuran-2-yl)phenyl)methyl acetate
This compoundHydrogenationH₂, Pd/C(4-(5-Methyltetrahydrofuran-2-yl)phenyl)methanol

Cascade and Tandem Reactions Utilizing the Compound as a Key Building Block

The presence of multiple reactive sites in this compound makes it an interesting candidate for cascade or tandem reactions, where multiple bond-forming events occur in a single pot. princeton.edu

A potential tandem reaction could involve an initial Diels-Alder reaction of the furan ring followed by an intramolecular reaction of the newly formed adduct. For example, if the dienophile contains a suitable functional group, it could react with the benzylic hydroxyl group of the starting molecule under the reaction conditions or upon subsequent treatment.

Cascade reactions could also be initiated by the ring-opening of the furan. The resulting 1,4-dicarbonyl compound could then undergo a series of intramolecular reactions, such as aldol (B89426) condensations or cyclizations with other nucleophiles present in the reaction mixture, to form complex polycyclic structures. While no specific cascade reactions involving this compound have been reported, its structure suggests significant potential in this area of synthesis. For instance, cascade reactions involving the precursors to 2-methylfuran have been explored for the synthesis of other valuable chemicals. researchgate.netrsc.org

No Published Research Found for "this compound" in Specified Applications

Following a comprehensive and thorough search of scientific literature, patents, and chemical databases, no specific research findings or data are available for the chemical compound This compound concerning its applications in materials science and polymer chemistry as outlined in the user's request.

The investigation sought to find information on this specific molecule's use as a monomer for polymer synthesis, its integration into functional organic materials, and its role as a ligand or precursor in catalysis. Despite extensive searches for the compound by its chemical name and potential identifiers, no citable studies detailing its synthesis, properties, or applications in these areas could be located.

The available scientific literature focuses on structurally related but different furan-containing compounds, such as 5-hydroxymethylfurfural (B1680220) (HMF) and its derivatives, which are widely studied as platform chemicals for producing furan-based polymers and materials. However, extrapolating findings from these related molecules to "this compound" would be scientifically unfounded and would violate the strict requirement to focus solely on the specified compound.

Due to the complete absence of published research and data for "this compound" in the requested contexts, it is not possible to generate a scientifically accurate article that addresses the specified outline points. The creation of data tables with detailed research findings is also not feasible.

Therefore, the requested article cannot be provided at this time.

Applications in Materials Science and Polymer Chemistry

Exploration in Advanced Solvents and Reaction Media Development

The exploration of novel solvents and reaction media is a critical endeavor in modern chemistry, driven by the need for greener, more efficient, and highly selective chemical processes. In this context, furan (B31954) derivatives have garnered attention as potential "green" solvents due to their derivation from renewable biomass resources. While comprehensive research on the specific application of (4-(5-Methylfuran-2-yl)phenyl)methanol as an advanced solvent or reaction medium is not extensively documented in publicly available scientific literature, the broader class of furan-based compounds, particularly furfuryl alcohol and its derivatives, provides a basis for understanding its potential.

Furanic compounds are considered promising solvents due to the presence of the ether oxygen in the furan ring, which imparts polarity and the capacity for hydrogen bonding. mdpi.com This structural feature can lead to miscibility with a range of other solvents, a desirable characteristic for a versatile reaction medium. mdpi.com

The investigation into furan-based solvents is part of a larger effort to replace conventional petroleum-derived solvents with more sustainable alternatives. For instance, furfural (B47365), a related furan derivative, is utilized as a selective solvent in various industrial applications. wikipedia.org Similarly, furfuryl alcohol is soluble in many common organic solvents and is miscible with water, although it can be unstable in aqueous solutions. wikipedia.org The study of solvent effects on reactions involving furan derivatives, such as the polymerization of furfuryl alcohol, indicates that the choice of solvent can significantly influence reaction rates and product outcomes. researchgate.net

While detailed research findings on the solvent properties of This compound are scarce, we can infer some potential characteristics based on its structure and data from analogous compounds. The presence of the hydroxyl group suggests it would exhibit protic behavior and could engage in hydrogen bonding, similar to other alcohols like phenylmethanol (benzyl alcohol). atamanchemicals.com Phenylmethanol itself is a useful solvent due to its polarity, low vapor pressure, and moderate solubility in water. atamanchemicals.com The combination of the furan ring, the phenyl group, and the methanol (B129727) moiety in This compound suggests a molecule with a unique balance of polarity and aromatic character, which could be advantageous in specific reaction systems.

Further research would be necessary to fully characterize the solvent properties of This compound and evaluate its performance as a reaction medium. Such studies would typically involve determining key physical parameters and assessing its efficacy in various types of chemical transformations.

Table of Physicochemical Properties of Related Furan Derivatives

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)
(furan-2-yl)(phenyl)methanol4484-57-5C₁₁H₁₀O₂174.20Not available
5-Methylfurfuryl alcohol3857-25-8C₆H₈O₂112.13177-178
Furfuryl alcohol98-00-0C₅H₆O₂98.10170

Analytical Methodologies for Characterization and Quantification

Chromatographic Techniques for Purity Assessment and Isolation

Chromatography is a cornerstone for the separation and purification of (4-(5-Methylfuran-2-yl)phenyl)methanol from reaction mixtures and for assessing its purity. The selection of the technique is guided by the compound's physicochemical properties, such as its polarity and volatility.

High-Performance Liquid Chromatography (HPLC) is a primary tool for the purity assessment of this compound due to the compound's aromatic nature and polarity conferred by the hydroxyl group. Reversed-phase HPLC is typically the method of choice.

Detailed research findings indicate that for aromatic compounds, phenyl-based stationary phases can offer unique selectivity through π-π interactions. phenomenex.comnih.gov The choice of organic modifier in the mobile phase is critical; methanol (B129727) is often preferred over acetonitrile (B52724) for separations on phenyl columns as it can enhance the selective π-π interactions between the analyte and the stationary phase. nih.govresearchgate.net A typical mobile phase would consist of a gradient mixture of water and methanol or acetonitrile. Detection is commonly achieved using a UV detector set at a wavelength where the conjugated π-system of the furan (B31954) and phenyl rings exhibits strong absorbance, likely around 254 nm. rsc.org

Table 1: Illustrative HPLC Parameters for Purity Analysis

Parameter Value/Condition Purpose
Column Phenyl-Hexyl (e.g., 2.1 x 50 mm, 1.8 µm) Provides π-π interaction selectivity for aromatic compounds. qub.ac.uk
Mobile Phase A Water with 0.1% Formic Acid Aqueous component for reversed-phase chromatography.
Mobile Phase B Methanol or Acetonitrile Organic modifier; methanol is preferred for enhanced π-π interactions. nih.gov
Gradient 5% to 95% B over 10 minutes Elutes compounds with a wide range of polarities.
Flow Rate 0.5 mL/min Standard flow for analytical columns of this dimension.
Column Temp. 40 °C Ensures reproducible retention times.
Detection UV at 254 nm Detects the aromatic rings in the compound. rsc.org

| Injection Vol. | 5 µL | Standard volume for analytical HPLC. |

Gas Chromatography (GC) is suitable for the analysis of this compound if the compound is sufficiently volatile and thermally stable. Given its molecular weight and the presence of a polar hydroxyl group, derivatization to a more volatile silyl (B83357) ether might be employed to improve peak shape and thermal stability, although direct analysis is often possible.

The technique separates compounds based on their boiling points and interaction with the stationary phase. A mid-polarity capillary column, such as one coated with a phenyl- and methyl-substituted polysiloxane, would be appropriate. A flame ionization detector (FID) is commonly used for quantification due to its robust and linear response to hydrocarbons. notulaebotanicae.ro Analysis of related volatile furan compounds in various matrices has been successfully performed using GC. restek.com

Table 2: Representative GC Parameters

Parameter Value/Condition Purpose
Column Rxi-624Sil MS (30 m x 0.25 mm, 1.4 µm) Mid-polarity phase suitable for separating polar and non-polar analytes. restek.com
Carrier Gas Helium or Hydrogen Inert mobile phase for GC.
Inlet Temperature 250 °C Ensures rapid volatilization of the sample.
Oven Program 100 °C (1 min), ramp to 280 °C at 15 °C/min Separates analytes based on boiling point.
Detector Flame Ionization Detector (FID) Provides quantitative data based on carbon content.
Detector Temp. 300 °C Prevents condensation of analytes.

| Split Ratio | 50:1 | Prevents column overloading with concentrated samples. |

Thin-Layer Chromatography (TLC) serves as a rapid, simple, and inexpensive method for monitoring the progress of chemical reactions that synthesize this compound and for preliminary purity checks. rsc.orgmdpi.com

The stationary phase is typically a silica (B1680970) gel plate. The mobile phase, or eluent, is a mixture of solvents, commonly a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate. The separation is based on the differential partitioning of the compound between the stationary and mobile phases. Due to its aromatic structure, the compound can be easily visualized under UV light at 254 nm as a dark spot on a fluorescent background. rsc.org

Table 3: Typical TLC System for Analysis

Parameter Description Purpose
Stationary Phase Silica Gel 60 F254 plates Polar stationary phase for normal-phase chromatography.
Mobile Phase 3:1 Hexane:Ethyl Acetate (v/v) Solvent system to elute the compound; ratio is optimized for best separation.
Application Spotting a dilute solution of the compound via capillary Application of the sample to the plate.
Development In a closed chamber until solvent front reaches ~1 cm from the top Separation of components based on polarity.

| Visualization | UV lamp at 254 nm | Detection of UV-active compounds. rsc.org |

Spectroscopic Quantification Methods (e.g., UV-Vis Spectrophotometry)

UV-Visible (UV-Vis) spectrophotometry is a straightforward method for quantifying this compound in a solution, provided it is the only component that absorbs at the selected wavelength. The method is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species. The conjugated system formed by the phenyl and methylfuran rings gives rise to strong UV absorption.

To perform quantification, a calibration curve is first generated by measuring the absorbance of several standard solutions of known concentrations. The absorption maximum (λmax) is determined by scanning a solution of the compound across a range of wavelengths. The choice of solvent can influence the λmax. biointerfaceresearch.comresearchgate.net The absorbance of an unknown sample is then measured, and its concentration is determined by interpolation from the calibration curve.

Table 4: Example Calibration Data for UV-Vis Quantification

Standard Concentration (µg/mL) Absorbance at λmax
1.0 0.112
2.5 0.280
5.0 0.561
7.5 0.842

Advanced Hyphenated Techniques (e.g., GC-MS, LC-MS)

For unambiguous identification and highly sensitive quantification, chromatographic techniques are often coupled with mass spectrometry (MS). This "hyphenation" provides orthogonal data—retention time from the chromatograph and mass-to-charge ratio (m/z) from the mass spectrometer.

Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly powerful for this compound. It combines the separation capabilities of HPLC with the mass analysis of MS. researchgate.net After separation on an HPLC column, the analyte is ionized, typically using a soft ionization technique like Electrospray Ionization (ESI), which usually keeps the molecule intact. The mass spectrometer then separates the resulting ions based on their m/z ratio, providing a mass that confirms the molecular weight of the compound. For this compound (molar mass: 202.24 g/mol ), the protonated molecule [M+H]⁺ would be expected at m/z 203.2. Further fragmentation (MS/MS) can be induced to provide structural information. rsc.org

Gas Chromatography-Mass Spectrometry (GC-MS) provides a highly specific chemical fingerprint for volatile compounds. nih.gov After separation via GC, the molecules are fragmented by high-energy electrons in the ion source. The resulting fragmentation pattern is reproducible and characteristic of the molecule, allowing for definitive identification by comparison to a spectral library. restek.comnih.gov

Table 5: Expected Mass Spectrometry Data (LC-MS and GC-MS)

Technique Ionization Mode Expected Parent Ion (m/z) Potential Key Fragment Ions (m/z)
LC-MS ESI (+) 203.2 ([M+H]⁺) 185.2 ([M+H-H₂O]⁺), 171.2 ([M+H-CH₃OH]⁺), 107.1 (hydroxyphenylmethyl fragment)

| GC-MS | EI (+) | 202.2 ([M]⁺˙) | 187.2 ([M-CH₃]⁺), 173.2 ([M-CHO]⁺), 95.1 (methylfuran fragment) |

Conclusion and Future Research Directions

Summary of Key Academic Contributions and Insights

The academic significance of (4-(5-Methylfuran-2-yl)phenyl)methanol is primarily rooted in its molecular architecture, which combines a biomass-derivable furan (B31954) ring with a functionalized phenyl group. Research in this area has provided several key insights:

Advancement in Synthetic Methodologies: The existence of compounds like this compound is a testament to the progress in cross-coupling reactions. Methodologies such as the Suzuki cross-coupling are pivotal for creating the core biaryl structure. Research has demonstrated the feasibility of coupling furan boronic acids with aryl halides to construct the furan-phenyl bond. nih.gov Efficient continuous flow processes have been developed for synthesizing furan-based biaryls, showcasing the maturity of these synthetic techniques. nih.gov

Utilization of Biomass-Derived Feedstocks: The 5-methylfuran moiety is directly related to 2-methylfuran (B129897) (sylvan), a significant chemical that can be produced from the hemicellulose fraction of lignocellulosic biomass. mdpi.com This positions this compound as a potential value-added chemical within the biorefinery concept, transforming renewable resources into functional molecules.

A Platform for Further Chemical Elaboration: The structure of this compound contains two key functional handles: the furan ring and the benzylic alcohol. The furan ring can undergo various transformations, including oxidation or Diels-Alder reactions, while the methanol (B129727) group can be oxidized to an aldehyde or carboxylic acid, or converted into other functional groups. This dual reactivity makes it a versatile intermediate for synthesizing more complex molecules, such as ligands, polymers, or biologically active compounds. researchgate.net

The table below summarizes synthetic approaches relevant to the formation of the core structure of this compound.

Reaction Type Reactants Catalyst/Reagents Key Features Reference
Suzuki Cross-Coupling5-Formyl-2-furanylboronic acid, Aryl bromidesImmobilised palladium catalyst (e.g., CatCart™ FC1032™), (Bu)4N⁺F⁻Performed under continuous flow conditions; suitable for activated or neutral aryl bromides. nih.gov
Suzuki Cross-Coupling5-Formyl-2-furanylboronic acid, Deactivated aryl bromides/activated aryl chloridesPdCl₂(PPh₃)₂-DVB, (Bu)4N⁺OAc⁻Broader substrate scope, including deactivated systems. nih.gov
Hydroxyalkylation/Alkylation2-Methylfuran, Aldehydes/KetonesSolid acid catalysts (e.g., Nafion-212, Proton Titanate Nanotubes)A method to build larger molecules from furanic platforms, creating C-C bonds. mdpi.com
Furan Ring as Masked Functional GroupFuran-containing moleculeOxidizing agents (e.g., RuCl₃/NaIO₄, O₃)The furan ring can be oxidatively cleaved to reveal a 1,4-dicarbonyl or carboxylic acid functionality, a key retrosynthetic strategy. youtube.com

Identification of Remaining Challenges and Knowledge Gaps

Despite the synthetic advancements, significant challenges and knowledge gaps persist in the study of this compound and related systems:

Furan Ring Instability: A primary challenge in the synthesis and manipulation of furan-containing compounds is the inherent instability of the furan ring, particularly under acidic or strongly oxidizing conditions. shareok.org While some synthetic routes demonstrate its stability, developing a broader range of compatible reactions remains a hurdle. shareok.org

Lack of Focused Research: There is a notable scarcity of research dedicated specifically to this compound. Most of the available literature discusses the synthesis of the broader class of furan-based biaryls or the reactions of 2-methylfuran. nih.govmdpi.com Consequently, its specific physical, chemical, and biological properties are largely uncharacterized.

Regio- and Chemoselectivity: In more complex syntheses involving substituted furans and phenyl rings, achieving high regio- and chemoselectivity can be challenging. acs.org For instance, controlling the site of reaction when multiple reactive positions are available on either aromatic ring requires carefully tailored catalysts and reaction conditions.

Scalability and Process Optimization: While continuous flow methods have been developed for related compounds, the scalability of the synthesis for this compound has not been thoroughly investigated. nih.gov Optimizing reaction conditions to maximize yield, minimize waste, and ensure economic viability for potential industrial applications is a critical knowledge gap.

Prospective Avenues for Future Research on this compound and Related Systems

The existing challenges and knowledge gaps pave the way for several promising avenues of future research:

Development of Robust Synthetic Routes: Future work should focus on creating novel, highly efficient, and robust synthetic pathways to this compound and its derivatives. This includes exploring new earth-abundant metal catalysts or even transition-metal-free catalytic systems to improve the sustainability of the synthesis. acs.org

Exploration of Polymer Chemistry: The di-functional nature of this molecule makes it an attractive monomer for polymer synthesis. Research could be directed towards the polymerization of this compound, potentially leading to new polyesters, polyethers, or polyurethanes with unique properties conferred by the rigid furan moiety. This aligns with broader efforts to create high-performance polymers from biomass-derived precursors like 5-hydroxymethylfurfural (B1680220) (HMF). researchgate.net

Medicinal Chemistry and Biological Screening: Furan-containing structures are present in numerous biologically active compounds. nih.gov A systematic investigation into the biological activity of this compound and a library of its derivatives is warranted. Screening for potential applications in areas such as fungicides or as inhibitors of specific biological pathways, like the Hedgehog pathway where a related furan-biaryl compound is a known inhibitor, could yield valuable results. nih.gov

Materials Science Applications: The aromatic and polar nature of the molecule suggests potential applications in materials science. Research could explore its use as a building block for functional materials, such as organic light-emitting diodes (OLEDs), liquid crystals, or as a component in metal-organic frameworks (MOFs).

Detailed Physicochemical Characterization: A fundamental yet crucial research direction is the comprehensive characterization of the compound itself. This includes detailed crystallographic studies, similar to those performed on analogous structures, to understand its solid-state packing and intermolecular interactions. researchgate.net A thorough investigation of its spectroscopic and thermal properties would provide a baseline for all future application-oriented research.

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